Tropacine

Description

Significance of Tropacine within Tropane (B1204802) Alkaloid Chemistry and Biology

Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by the presence of a tropane ring system. wikipedia.orgnih.gov This class encompasses over 200 compounds, with prominent examples including atropine (B194438), hyoscyamine (B1674123), and scopolamine (B1681570). wur.nleurofins.in this compound's significance stems from its inclusion in this class and its specific anticholinergic activity, meaning it blocks the action of acetylcholine (B1216132) at muscarinic receptors in the nervous system. smolecule.com This mechanism of action is shared with other well-known tropane alkaloids like atropine and scopolamine, which are used in various medical applications. wur.nleurofins.in this compound's unique structural configuration and its targeted use, historically as an antiparkinsonian agent, distinguish it within this group. Research has demonstrated that this compound inhibits contractions induced by acetylcholine in isolated tissues, confirming its anticholinergic properties. This antagonism at muscarinic receptors can lead to physiological effects such as relaxation of smooth muscles, dilation of pupils, and decreased heart rate. smolecule.com

Historical Academic Trajectory of this compound Investigation

The investigation into this compound has been part of the broader academic exploration of tropane alkaloids, which have been utilized for centuries for both medicinal and other purposes. eurofins.in Early research likely focused on the isolation and structural elucidation of compounds from plants known to possess biological activity. The synthesis of this compound, for instance, can be achieved by reacting tropine (B42219) with diphenylacetyl chloride. smolecule.com The historical academic trajectory has seen a progression from identifying naturally occurring tropane alkaloids to synthesizing derivatives and investigating their specific pharmacological properties. The development of central anticholinergic and antiparkinsonian drugs, including this compound (dipheniltropin hydrochloride), is noted in the historical context of drug chemistry research. arbidol.org This indicates a historical focus on this compound's potential therapeutic applications, particularly in neurological conditions.

Current Paradigms and Foundational Questions in this compound Research

Current research paradigms in this compound investigation often involve exploring its derivatives to enhance pharmacological properties, such as improving potency and selectivity while minimizing undesirable effects. Modifications to the this compound structure are being investigated for potential applications in various conditions, including respiratory disorders, gastrointestinal issues, and neurological conditions. The foundational questions in current this compound research revolve around understanding the precise structure-activity relationships of this compound and its derivatives, elucidating the full spectrum of their interactions with muscarinic receptor subtypes, and assessing their therapeutic potential and pharmacokinetic profiles. Research is ongoing to explore the potential of this compound derivatives as lead compounds for developing novel therapeutic agents, particularly for conditions like neurodegenerative diseases and pain management. smolecule.com These efforts aim to build upon the known anticholinergic activity of this compound and potentially develop new medications with improved characteristics.

Structure

3D Structure

Properties

IUPAC Name |

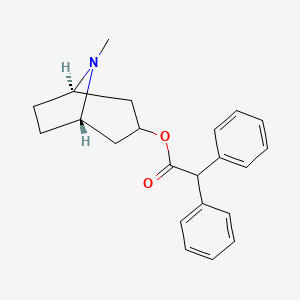

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTYUDPWXQZWTH-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6878-98-4 | |

| Record name | Tropacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Tropacine

Classical and Pioneering Synthetic Routes to Tropacine

Classical synthesis of this compound typically involves the esterification of tropine (B42219) with diphenylacetyl chloride. This reaction, carried out under controlled conditions, yields this compound, which can then be purified, often by crystallization from a mixture of chloroform (B151607) and ether. The melting point of the resulting crystals is reported to be between 217-218°C. Industrial production methods may employ gas chromatographic techniques to ensure the purity of the final compound.

Tropine, a key precursor for this compound synthesis, is a tropane (B1204802) derivative with a hydroxyl group at the third carbon. wikipedia.org Pioneering work in tropane chemistry, such as Willstätter's synthesis of tropinone (B130398) from cycloheptanone, laid the groundwork for accessing the tropane core structure. wikipedia.org Although Willstätter's initial route to tropinone had a low yield, later methods, like Robinson's biomimetic "double Mannich" reaction using succinaldehyde, methylamine, and acetonedicarboxylic acid, significantly improved efficiency, achieving yields exceeding 90%. wikipedia.org These advancements in synthesizing the tropane core were foundational for the subsequent development of routes to tropane alkaloids like this compound.

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic strategies for this compound and its analogues often leverage advanced organic chemistry techniques to improve efficiency, selectivity, and yield. While specific advanced routes solely for this compound are not extensively detailed in the provided results, general principles of modern synthesis, such as optimizing reaction conditions (solvent, temperature, catalysts) using Design of Experiments (DoE), monitoring reactions with techniques like TLC or HPLC, and purifying products via column chromatography or recrystallization, are applicable. Structural confirmation of synthesized compounds is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry.

Research into tropane-based compounds also explores the development of novel synthetic methodologies. For instance, studies have investigated the use of tropine-based functionalized acidic ionic liquids as catalysts for esterification reactions, demonstrating excellent performance in the synthesis of compounds like aspirin. mdpi.comnih.gov While this specific example pertains to using a tropine derivative as a catalyst rather than synthesizing this compound itself, it illustrates the application of modern chemical approaches in the broader field of tropane chemistry.

Asymmetric Synthesis of this compound and its Stereoisomers

The tropane core of this compound contains chiral centers, giving rise to stereoisomers. Tropine itself exists as an endo isomer, while pseudotropine is its exo isomer. wikipedia.orgwikipedia.org Asymmetric synthesis aims to selectively produce one stereoisomer over others. While direct information on the asymmetric synthesis of this compound is limited in the provided text, the importance of stereochemistry in tropane alkaloids is highlighted by the fact that different stereoisomers of related compounds, such as cocaine, exhibit different biological activities. scielo.org.za For example, the naturally occurring (R)-cocaine isomer is more active than its other isomers. scielo.org.za

The synthesis of tropine and pseudotropine can be mediated by different enzymes. Tropinone reductase I (TRI) primarily produces tropine, while tropinone reductase II (TRII) produces pseudotropine. wikipedia.org The higher activity of TRI typically leads to a greater yield of tropine. wikipedia.org Controlling the stereochemical outcome during the esterification of tropine or pseudotropine with diphenylacetic acid, or through the asymmetric construction of the tropane core with the diphenylacetyl group already attached, would be key to the asymmetric synthesis of this compound stereoisomers.

Derivatization Strategies and Analogue Synthesis for Academic Probing

Derivatization of this compound and the synthesis of its analogues are important strategies in academic research to explore structure-activity relationships and develop new compounds with modified properties. This often involves modifying the existing functional groups or introducing new ones onto the tropane core or the diphenylacetyl moiety.

Esterification Reactions for Structural Diversification

Esterification reactions are a primary method for synthesizing this compound by reacting tropine with diphenylacetyl chloride. This fundamental reaction type can also be applied to synthesize analogues by utilizing different acyl chlorides or carboxylic acids. By varying the acid component, researchers can introduce diverse structural features to the ester linkage, leading to a range of this compound analogues. The reaction typically involves the reaction of an alcohol (like tropine) with a carboxylic acid or a carboxylic acid derivative (like an acyl chloride) to form an ester and water or HCl. monash.edu

Functional Group Interconversions and Modifications

Beyond esterification, this compound and its analogues can undergo various functional group interconversions and modifications for academic probing. The tropane core contains an amine group and an ester linkage, both of which are potential sites for chemical transformations.

Based on the general chemical reactions of this compound, it can undergo oxidation, reduction, and substitution reactions. Common reagents used in these transformations include oxidizing agents like potassium permanganate (B83412) and reducing agents like lithium aluminum hydride. These reactions allow for the modification of the functional groups present, leading to the synthesis of derivatives with altered chemical and physical properties. For example, hydrolysis of the ester linkage would yield tropine and diphenylacetic acid. smolecule.com

Chemical Reactivity and Transformation Mechanisms of this compound in Research Contexts

The chemical reactivity of this compound is primarily influenced by its functional groups: the tertiary amine in the tropane ring and the ester linkage. In research contexts, understanding these reactivities is crucial for designing synthetic routes, predicting stability, and exploring potential degradation pathways.

This compound can participate in reactions such as oxidation, reduction, and substitution. Oxidation can occur at the amine nitrogen or potentially on the diphenylacetyl moiety under specific conditions, leading to various products. Reduction could target the ester group or potentially the tropane ring under harsh conditions. Substitution reactions might involve the replacement of certain atoms or groups on the molecule. Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are examples of agents used to induce these transformations.

The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. smolecule.com This reaction cleaves this compound into tropine and diphenylacetic acid. smolecule.com Understanding the mechanism and conditions under which hydrolysis occurs is important for studying the stability of this compound and for potential metabolic studies in biological research.

While specific detailed reaction mechanisms for all possible transformations of this compound are not provided, the general principles of organic reactivity for tertiary amines and esters apply. The bicyclic tropane structure also influences the accessibility and reactivity of these functional groups due to steric and electronic effects. Research in this area would involve detailed mechanistic studies using techniques like spectroscopy and chromatography to identify products and intermediates and elucidate reaction pathways.

Biosynthetic Pathways and Enzymatic Mechanisms of Tropane Alkaloids Relevance to Tropacine

Elucidation of Precursor Incorporation and Metabolic Fates in Tropane (B1204802) Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids begins with amino acids, specifically ornithine or arginine, which serve as primary precursors. mdpi.comnih.gov These amino acids are converted to putrescine. mdpi.comnih.gov The formation of N-methylputrescine from putrescine, catalyzed by putrescine N-methyltransferase (PMT), is considered a key rate-limiting step in the TA biosynthetic pathway. nih.govmdpi.commdpi.com Subsequently, N-methylputrescine is oxidized by methylputrescine oxidase (MPO) to yield 4-methylaminobutanal. mdpi.commdpi.com This intermediate then undergoes spontaneous cyclization via an intramolecular Schiff base formation to produce the N-methyl-Δ¹-pyrrolinium cation. mdpi.commdpi.com

The N-methyl-Δ¹-pyrrolinium cation is a central intermediate and represents a branch point in the biosynthesis of different alkaloid classes, including TAs, cocaine, calystegines, and nicotine (B1678760). mdpi.comnih.gov In the pathway leading to hyoscyamine (B1674123) and scopolamine (B1681570), the next steps involve the formation of tropinone (B130398). mdpi.commsu.edu Recent research has identified an atypical polyketide synthase and a cytochrome P450 enzyme involved in the formation of tropinone from the N-methyl-Δ¹-pyrrolinium cation and a malonyl-Coenzyme A mediated decarboxylative condensation. mdpi.commsu.eduresearchgate.net

Tropic acid, a specialized acyl group, is also crucial for the formation of hyoscyamine and scopolamine. msu.eduwikipedia.org It is produced from the primary metabolite phenylalanine, potentially through intermediates like phenyllactic acid. msu.eduwikipedia.org The incorporation of these precursors and their metabolic fates are directed by the sequential action of specific enzymes.

Enzymatic Characterization in Tropane Alkaloid Formation

The conversion of precursors into the tropane core and subsequent modifications are catalyzed by a suite of enzymes. Detailed knowledge of the catalytic and biophysical properties of these enzymes is crucial for understanding the chemical diversity of these pathways. mdpi.com

Tropinone serves as a crucial intermediate and a branch point in the biosynthesis of various tropane alkaloids. mdpi.comresearchgate.net Two stereospecific NADPH-dependent oxidoreductase enzymes, Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II), act on tropinone. mdpi.comnih.govresearchgate.netresearchgate.net These enzymes are members of the short-chain dehydrogenase/reductase (SDR) family. mdpi.comresearchgate.netpnas.org

TR-I catalyzes the reduction of tropinone to tropine (B42219) (3α-tropanol), while TR-II catalyzes the reduction of tropinone to pseudotropine (3β-tropanol). mdpi.comnih.govresearchgate.netresearchgate.net This stereospecific reduction is achieved by the binding of tropinone in different orientations within the active site of each enzyme. researchgate.net In Solanaceae species, tropine is a precursor for hyoscyamine and scopolamine biosynthesis, whereas pseudotropine is the initial specific metabolite in the pathway leading to calystegines. researchgate.netresearchgate.net

Studies have characterized TR-I and TR-II from various tropane alkaloid-producing plants, including Hyoscyamus niger. researchgate.net They are class B oxidoreductases, transferring the pro-S hydrogen of NAD(P)H to their substrates. researchgate.net The differential activity and expression levels of TR-I and TR-II can influence the metabolic flux towards different branches of the pathway. researchgate.net

Beyond the tropinone reductases, several other key enzymes are involved in the tropane alkaloid biosynthetic pathway. Putrescine N-methyltransferase (PMT) catalyzes the N-methylation of putrescine, a critical early step. nih.govmdpi.commdpi.com Methylputrescine oxidase (MPO) is responsible for the oxidation of N-methylputrescine. mdpi.commdpi.com

Further downstream, enzymes like hyoscyamine 6β-hydroxylase (H6H) are crucial for the synthesis of specific alkaloids like scopolamine. mdpi.comnih.govnih.gov H6H is an α-ketoglutarate-dependent dioxygenase that catalyzes the hydroxylation of L-hyoscyamine to 6-hydroxyhyoscyamine (B1212979) and the subsequent epoxidation to scopolamine. mdpi.comnih.gov Cytochrome P450 enzymes also play significant roles in the formation and diversification of alkaloid structures through various oxidative reactions. mdpi.commsu.eduresearchgate.netfrontiersin.org

The biosynthesis of tropic acid, the acyl moiety in hyoscyamine and scopolamine, involves enzymes that convert phenylalanine to phenyllactic acid and then activate and conjugate it with tropine. msu.eduwikipedia.org For instance, a glucosyltransferase and an acyltransferase have been implicated in littorine (B1216117) biosynthesis in Atropa belladonna. msu.edu

Genetic and Molecular Regulation of Tropane Alkaloid Biosynthetic Pathways

The complex cascade of enzymes involved in tropane alkaloid biosynthesis is under genetic and molecular regulation. Genes encoding key enzymes such as PMT, TR1, TR2, and H6H have been identified and studied. nih.govmdpi.comresearchgate.net The expression and enzymatic activity of these enzymes are modulated by various factors, including plant tissue specificity, developmental stages, and environmental stimuli. nih.govresearchgate.net

Studies have investigated the influence of plant growth regulators, such as methyl jasmonate (MJ), on the expression of genes in the tropane alkaloid pathway. nih.govmdpi.comresearchgate.net For example, MJ treatment has been shown to modulate the expression levels of PMT, TR1, and H6H genes in Datura stramonium, particularly in the roots, which are the primary site of alkaloid synthesis. nih.govmdpi.comresearchgate.net This indicates that external factors can significantly impact the production of tropane alkaloids by influencing gene expression.

Genome-wide analyses and transcriptomic studies have provided insights into the genes and transcription factors involved in regulating TA biosynthesis. researchgate.netresearcher.liferesearchgate.net For instance, studies in Atropa belladonna have identified transcription factors and other genes that correlate with tropane alkaloid production and root development. researcher.life

Comparative Biosynthetic Analyses Across Plant Lineages

Comparative biosynthetic analyses across different plant lineages that produce tropane alkaloids have revealed fascinating insights into the evolution of this pathway. While the tropane core structure is shared, the specific enzymes and pathway variations can differ. mdpi.compnas.orgresearchgate.netpnas.orgnih.govnih.gov

Notably, the biosynthesis of cocaine in Erythroxylum coca (Erythroxylaceae) shows differences compared to the hyoscyamine and scopolamine pathway in Solanaceae. pnas.orgpnas.orgnih.govnih.gov For example, the enzyme responsible for the reduction of a tropinone-like intermediate (methylecgonone) in E. coca is a member of the aldo-keto reductase family, distinct from the SDR family tropinone reductases found in Solanaceae. mdpi.compnas.orgnih.gov This suggests independent recruitment of enzymes and potentially multiple independent origins for tropane alkaloid biosynthesis in different plant families. mdpi.compnas.orgresearchgate.netpnas.orgnih.govnih.gov

Genomic and phylogenetic analyses support the idea of independent evolutionary origins and trajectories for the biosynthetic enzymes in different lineages. pnas.orgnih.gov Despite the structural similarities of the end products, the specific enzymatic steps and their genetic regulation can vary significantly across plant families. pnas.orgnih.govnih.gov This comparative approach helps to understand the evolutionary history and diversification of secondary metabolic pathways in plants.

Tropacine, as a tropane alkaloid derivative, is synthesized through modifications of the core tropane structure, which is built via the described biosynthetic pathway originating from ornithine/arginine and leading to tropinone and its reduction products like tropine. The specific enzymatic steps leading to the diphenylacetate moiety and its esterification to the tropine core to form this compound would involve further enzymes acting downstream of the core tropane biosynthesis. While the detailed pathway specifically for this compound is not as extensively documented as for major alkaloids like hyoscyamine or scopolamine in the provided search results, its structure clearly places it within the realm of tropane alkaloid metabolism, likely involving the esterification of tropine with diphenylacetic acid.

Receptor Pharmacology and Binding Dynamics of this compound

The pharmacological profile of this compound is defined by its ability to bind to and antagonize muscarinic acetylcholine (B1216132) receptors. smolecule.compatsnap.com This interaction is characterized by specific binding dynamics that govern the association and dissociation of this compound with the receptor.

Competitive Antagonism at Muscarinic Acetylcholine Receptors

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. smolecule.compatsnap.comnih.gov This means that this compound competes with the endogenous neurotransmitter, acetylcholine, for the same binding site on the receptor. smolecule.compatsnap.com By occupying this site, this compound prevents acetylcholine from binding and activating the receptor, thus blocking the downstream signaling pathways normally initiated by acetylcholine. patsnap.com Research has demonstrated that this compound inhibits contractions induced by acetylcholine in isolated tissues, confirming its anticholinergic properties. smolecule.com

Receptor Subtype Selectivity and Affinity Profiling

Molecular Interactions at Target Binding Sites

Understanding the molecular interactions between this compound and its muscarinic receptor binding site provides insights into the structural basis of its activity.

Structural Basis of this compound-Receptor Recognition

The structural basis of this compound's recognition by muscarinic receptors involves specific interactions between the chemical structure of this compound and amino acid residues within the receptor's binding pocket. This compound's structure, which includes a tropane moiety and a diphenylacetate group, is crucial for its interaction with muscarinic receptors. While detailed structural data specifically for this compound bound to a muscarinic receptor was not found, studies on other ligands binding to GPCRs, including muscarinic receptors, reveal that ligand recognition involves a combination of interactions such as hydrogen bonds, ionic interactions, hydrophobic effects, and van der Waals forces. nih.govplos.orgosti.govmdpi.com The precise arrangement and nature of these interactions determine the affinity and selectivity of the ligand for the receptor. The binding pocket of GPCRs is typically located within the transmembrane helical bundle, and variations in the amino acid sequence and conformation of this pocket among receptor subtypes contribute to ligand selectivity. nih.govosti.gov

Allosteric Modulation and Conformational Dynamics

Muscarinic receptors, as GPCRs, are dynamic proteins that undergo conformational changes upon ligand binding and G protein coupling. wikipedia.orgnih.govfrontiersin.orgelifesciences.orgnih.govelifesciences.org Allosteric modulation involves the binding of a ligand to a site distinct from the orthosteric (agonist binding) site, which can influence the receptor's conformation and its response to orthosteric ligands. nih.govfrontiersin.orgelifesciences.orgelifesciences.orgguidetopharmacology.orgfrontiersin.org While this compound is primarily described as an orthosteric competitive antagonist, the conformational dynamics of the muscarinic receptor play a role in its binding and the resulting functional outcome. Receptor conformational dynamics involve movements and rearrangements of different parts of the receptor, including transmembrane helices and intracellular/extracellular loops. mdpi.comnih.govfrontiersin.orgelifesciences.orgnih.govelifesciences.org These dynamics can influence ligand binding kinetics and efficacy. csmres.co.ukfrontiersin.orgarxiv.org Allosteric sites and their modulation can further impact the receptor's conformational ensemble and its interaction with signaling proteins like G proteins. nih.govfrontiersin.orgelifesciences.orgnih.govfrontiersin.org Although specific allosteric modulation data for this compound were not found, the general principles of GPCR conformational dynamics and allostery are relevant to the complete understanding of muscarinic receptor function and how antagonists like this compound exert their effects by stabilizing specific receptor conformations that are unfavorable for agonist binding and activation.

Intracellular Signaling Pathways Modulated by this compound

Muscarinic acetylcholine receptors are integral membrane proteins that, upon binding of their endogenous ligand acetylcholine, undergo conformational changes that activate associated intracellular signaling cascades. As a muscarinic receptor antagonist, this compound competes with acetylcholine for binding sites on these receptors, thereby preventing or reducing their activation. By blocking the binding of acetylcholine, this compound effectively inhibits the downstream intracellular signaling events that would normally be triggered by receptor activation.

Muscarinic receptors are known to couple with various types of G proteins (e.g., Gq/11, Gi/o), leading to the modulation of several intracellular signaling pathways. Activation of Gq/11-coupled receptors typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). Gi/o-coupled receptors, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP) and reduced activity of protein kinase A (PKA).

Since this compound acts as an antagonist, its presence at muscarinic receptors would prevent the activation of these G protein-mediated pathways. This would result in the inhibition of PLC activity, reduced IP₃ and DAG production, decreased intracellular calcium release, and diminished PKC activation in cells expressing Gq/11-coupled muscarinic receptors. Similarly, in cells with Gi/o-coupled muscarinic receptors, this compound's antagonistic action would prevent the inhibition of adenylyl cyclase, potentially leading to maintained or elevated levels of cAMP and PKA activity compared to conditions with acetylcholine binding.

While the general mechanisms of muscarinic receptor signaling are well-established, specific detailed research findings explicitly outlining the complete spectrum of intracellular signaling pathways modulated by this compound across different muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅) and in various cell types were not extensively available in the consulted sources. However, its fundamental action as a muscarinic antagonist dictates that it would counteract the signaling cascades initiated by acetylcholine binding to these receptors.

Mechanistic In Vitro and In Vivo (Non-Human Model) Studies of this compound's Biological Activity

Mechanistic studies investigating the biological activity of this compound have primarily focused on demonstrating its anticholinergic effects. In vitro studies using isolated tissue preparations have provided direct evidence of this compound's ability to antagonize acetylcholine-induced responses. For example, studies on isolated tissues have shown that this compound can inhibit contractions induced by acetylcholine, demonstrating its anticholinergic properties. This type of in vitro assay is a fundamental method for characterizing the antagonistic activity of compounds at receptors by observing the reduction or abolition of the agonist's effect in a controlled environment.

In vivo studies in non-human animal models have also been utilized to explore the effects of this compound, often in the context of its potential therapeutic applications or as a tool to study cholinergic system function. While detailed mechanistic datasets were limited in the search results, one study mentioned that this compound clearly stimulated motor activity in some animal models. Another report indicated that tropinyl diphenylacetate (this compound) increased the effectiveness of other antispasmodic drugs in antagonizing tremor induced by subcutaneous nicotine in rats. Nicotine is an agonist at nicotinic acetylcholine receptors, and the interplay between muscarinic and nicotinic systems is complex. The observation of this compound influencing nicotine-induced effects in an animal model suggests a modulation of cholinergic signaling in vivo.

Data from specific in vitro binding assays quantifying this compound's affinity for different muscarinic receptor subtypes or detailed dose-response curves from functional in vitro or in vivo studies were not found in a format suitable for generating detailed interactive data tables based solely on the provided search results. The information available primarily describes the nature of its action (antagonism) and general observations from some studies.

Compounds Mentioned and Their PubChem CIDs

| Compound | PubChem CID |

| This compound | 120731 |

| Acetylcholine | 187 |

| Tropine | 8424 |

| Atropine (B194438) | 174174 |

| Scopolamine | 3000322 |

| Nicotine | 89594 |

This compound: Molecular and Cellular Mechanisms of Action

This compound is a chemical compound characterized by a tropane skeleton esterified with diphenylacetic acid. It is recognized primarily for its anticholinergic properties. The mechanism of action of this compound centers on its interaction with the cholinergic system, specifically by acting as an antagonist at muscarinic acetylcholine receptors.

Molecular and Cellular Mechanisms of Action of Tropacine

Intracellular Signaling Pathways Modulated by this compound

Muscarinic acetylcholine receptors are integral membrane proteins that, upon binding of their endogenous ligand acetylcholine, undergo conformational changes that activate associated intracellular signaling cascades. As a muscarinic receptor antagonist, this compound competes with acetylcholine for binding sites on these receptors, thereby preventing or reducing their activation. By blocking the binding of acetylcholine, this compound effectively inhibits the downstream intracellular signaling events that would normally be triggered by receptor activation.

Muscarinic receptors are known to couple with various types of G proteins (e.g., Gq/11, Gi/o), leading to the modulation of several intracellular signaling pathways. Activation of Gq/11-coupled receptors typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). Gi/o-coupled receptors, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP) and reduced activity of protein kinase A (PKA).

Since this compound acts as an antagonist, its presence at muscarinic receptors would prevent the activation of these G protein-mediated pathways. This would result in the inhibition of PLC activity, reduced IP₃ and DAG production, decreased intracellular calcium release, and diminished PKC activation in cells expressing Gq/11-coupled muscarinic receptors. Similarly, in cells with Gi/o-coupled muscarinic receptors, this compound's antagonistic action would prevent the inhibition of adenylyl cyclase, potentially leading to maintained or elevated levels of cAMP and PKA activity compared to conditions with acetylcholine binding.

While the general mechanisms of muscarinic receptor signaling are well-established, specific detailed research findings explicitly outlining the complete spectrum of intracellular signaling pathways modulated by this compound across different muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅) and in various cell types were not extensively available in the consulted sources. However, its fundamental action as a muscarinic antagonist dictates that it would counteract the signaling cascades initiated by acetylcholine binding to these receptors.

Mechanistic In Vitro and In Vivo (Non-Human Model) Studies of this compound's Biological Activity

Mechanistic studies investigating the biological activity of this compound have primarily focused on demonstrating its anticholinergic effects. In vitro studies using isolated tissue preparations have provided direct evidence of this compound's ability to antagonize acetylcholine-induced responses. For example, studies on isolated tissues have shown that this compound can inhibit contractions induced by acetylcholine, demonstrating its anticholinergic properties. This type of in vitro assay is a fundamental method for characterizing the antagonistic activity of compounds at receptors by observing the reduction or abolition of the agonist's effect in a controlled environment.

In vivo studies in non-human animal models have also been utilized to explore the effects of this compound, often in the context of its potential therapeutic applications or as a tool to study cholinergic system function. While detailed mechanistic datasets were limited in the search results, one study mentioned that this compound clearly stimulated motor activity in some animal models. Another report indicated that tropinyl diphenylacetate (this compound) increased the effectiveness of other antispasmodic drugs in antagonizing tremor induced by subcutaneous nicotine (B1678760) in rats. Nicotine is an agonist at nicotinic acetylcholine receptors, and the interplay between muscarinic and nicotinic systems is complex. The observation of this compound influencing nicotine-induced effects in an animal model suggests a modulation of cholinergic signaling in vivo.

Data from specific in vitro binding assays quantifying this compound's affinity for different muscarinic receptor subtypes or detailed dose-response curves from functional in vitro or in vivo studies were not found in a format suitable for generating detailed interactive data tables based solely on the provided search results. The information available primarily describes the nature of its action (antagonism) and general observations from some studies.

Structure Activity Relationships Sar and Rational Design of Tropacine Analogs

Identification of Key Structural Motifs and Pharmacophores for Tropacine Activity

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. wikipedia.org For tropane (B1204802) alkaloids like this compound, key pharmacophoric features generally include a cationic center (the protonated nitrogen), a hydrophobic region, and hydrogen bond acceptors or donors. nih.govresearchgate.net The spatial arrangement of these features is critical for optimal receptor binding. nih.gov

The essential pharmacophoric elements for the activity of this compound analogs can be summarized as follows:

The Tropane Scaffold : The rigid bicyclic structure of the tropane ring system serves as a crucial scaffold, holding the other functional groups in a specific spatial orientation for optimal interaction with the receptor.

The Ester Group : The ester functionality is a key feature, with the carbonyl group often acting as a hydrogen bond acceptor.

The N-Methyl Group : The tertiary amine, which is typically protonated at physiological pH, forms a crucial cationic center that interacts with anionic sites on the receptor.

The Phenyl Ring : The aromatic ring contributes to the molecule's hydrophobicity and can engage in van der Waals and pi-pi stacking interactions within the receptor binding pocket.

Impact of Stereochemistry on Receptor Interaction and Biological Response

Stereochemistry plays a pivotal role in the biological activity of tropane alkaloids, as biological receptors are chiral environments. nih.govnih.govlongdom.org The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity and efficacy. nih.govrsc.org For this compound and its analogs, the stereochemistry at C-2 and C-3 of the tropane ring is particularly important.

Different stereoisomers of a compound can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent than the other. nih.govmalariaworld.org This is because only one enantiomer may fit correctly into the binding site of the target receptor, while the other may bind with lower affinity or not at all. nih.gov The orientation of the ester and phenyl groups in this compound is critical for its interaction with the receptor, and even subtle changes in stereochemistry can lead to a significant loss of activity. nih.gov

Design and Synthesis of Novel this compound Derivatives for SAR Probing

The rational design and synthesis of novel this compound derivatives are essential for probing the structure-activity relationships and identifying compounds with improved properties. nih.govrsc.org By systematically modifying different parts of the this compound molecule, researchers can gain insights into the structural requirements for optimal biological activity. nih.gov For example, a series of 3β-(p-substituted phenyl)tropane-2β-carboxylic acid methyl esters were synthesized to explore the effects of substituents on the phenyl ring. nih.gov

The following table summarizes the biological activity of some synthesized tropane derivatives, illustrating the impact of structural modifications on their potency.

| Compound | R-Group (para-position) | Potency Ratio (vs. (-)-cocaine) |

| 2c | -Cl | 85 |

| 2d | -CH3 | 60 |

| 2m | -Br | 56 |

| 2n | -I | 78 |

Data sourced from Carroll et al. (1991) nih.gov

Computational Approaches in Structure-Activity Landscape Analysis

Computational methods are increasingly used to analyze the structure-activity landscape of this compound analogs and to guide the design of new compounds. nih.govuni-bonn.denih.gov Molecular docking studies can predict the binding mode of this compound derivatives within the active site of their target receptor, providing insights into the key interactions that govern their biological activity.

QSAR and Comparative Molecular Field Analysis (CoMFA) are powerful computational tools used to correlate the structural features of molecules with their biological activities. nih.gov These methods can generate predictive models that can be used to estimate the potency of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net Such computational analyses have been successfully applied to series of tropane derivatives to develop models with high predictive value. nih.gov

Advanced Analytical Methodologies for Tropacine Research

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatography is an indispensable tool in the study of Tropacine, enabling the separation of the compound from impurities, starting materials, and byproducts. The choice of technique is dictated by the analyte's properties and the specific goals of the analysis, such as purity determination or preparative isolation. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of tropane (B1204802) alkaloids, valued for its high resolution and sensitivity. researchgate.netcabidigitallibrary.org For compounds like this compound, which are not highly volatile, reverse-phase HPLC is a common approach. Research on the related compound atropine (B194438) demonstrates the effectiveness of reverse-phase systems, often utilizing ion-pairing agents to improve peak shape and retention for the basic tropane nitrogen. nih.gov

A typical HPLC method for a related tropane alkaloid involves a C18 column with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govtsijournals.com UV detection is generally effective due to the presence of chromophores in the molecule; for this compound, the two phenyl rings provide strong UV absorbance. nih.gov The high sensitivity of HPLC allows for the detection of trace impurities, making it a primary method for purity analysis. cabidigitallibrary.org Chiral HPLC can also be employed to separate enantiomers, using specialized columns like those based on cellulose (B213188) derivatives. sigmaaldrich.com

Table 1: Example HPLC Conditions for Chiral Analysis of a Related Tropane Alkaloid

| Parameter | Condition | Reference |

|---|---|---|

| Column | Astec® Cellulose DMP, 5 µm, 15 cm x 4.6 mm | sigmaaldrich.com |

| Mobile Phase | Heptane:Isopropyl Alcohol:Diethylamine (90:10:0.1) | sigmaaldrich.com |

| Flow Rate | 0.5 mL/min | sigmaaldrich.com |

| Column Temperature | 25 °C | sigmaaldrich.com |

| Detector | UV, 254 nm | sigmaaldrich.com |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the quantitative analysis of tropane alkaloids. nih.govnih.gov However, a significant challenge in the GC analysis of these compounds is their thermal instability. mdpi.comresearchgate.net Molecules like atropine can degrade at the high temperatures used in the GC inlet. mdpi.com

To overcome this, derivatization is a common strategy. The hydroxyl group in the parent tropine (B42219) structure can be converted to a more stable trimethylsilyl (B98337) (TMSi) ether, which improves thermal stability and chromatographic behavior. nih.govresearchgate.net This approach allows for reliable quantification and separation from volatile impurities. researchgate.net GC-MS provides excellent linearity and low detection limits, making it suitable for routine analysis and monitoring reaction progress where volatile intermediates or byproducts might be present. nih.gov

Table 2: Example GC-MS Parameters for Tropane Alkaloid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Conversion to trimethylsilyl (TMSi) derivatives | nih.govresearchgate.net |

| Column | Semi-polar capillary column | nih.gov |

| Detection | Mass Spectrometry (MS) | nih.govnih.gov |

| Linear Range Example | 10-5000 ng/mL for certain tropane alkaloids | nih.gov |

| Limit of Detection Example | 5.0 ng/mL in biological materials | nih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations in the pharmaceutical industry. nih.govchromatographyonline.com Using supercritical carbon dioxide as the primary mobile phase component offers advantages such as low viscosity and high diffusivity, which permit higher flow rates and faster analyses compared to HPLC. nih.govafmps.be This makes SFC a promising alternative for the enantioselective separation of chiral compounds like this compound. chromatographyonline.com

The separation of enantiomers is achieved using chiral stationary phases (CSPs), with polysaccharide-based columns being particularly popular and effective for a wide range of compounds. nih.gov SFC provides enhanced or complementary chiral selectivity compared to liquid chromatography and reduces the use of toxic organic solvents. chromatographyonline.com While specific applications for this compound are not extensively documented, the principles of SFC make it an ideal candidate for high-throughput screening and preparative separation of its enantiomers. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are essential for unambiguously determining the chemical structure of a molecule. taylorandfrancis.com For this compound, methods like NMR and IR spectroscopy provide detailed information about the carbon-hydrogen framework, the arrangement of atoms, and the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including complex alkaloids. taylorandfrancis.comyoutube.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. For tropane alkaloids, ¹³C NMR spectra, aided by proton-decoupling techniques, allow for the unambiguous assignment of all carbon resonances in the tropane ring system. nih.gov

Quantitative NMR (qNMR) can also be employed as a primary analytical method for determining the purity of a substance without the need for an identical reference standard. mdpi.comnih.gov By integrating the signals of the analyte against a certified internal standard, a direct and highly accurate measure of purity can be obtained. nih.gov Advanced NMR experiments like ROESY can be used to study the conformational behaviors of the tropane ring. nih.gov

Table 3: Representative ¹³C NMR Chemical Shift Ranges for Tropane Alkaloid Core Structures

| Carbon Atom/Group | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| N-Methyl Carbon | ~35-45 | nih.gov |

| Bridgehead Carbons (C1, C5) | ~60-70 | nih.gov |

| Carbons adjacent to Nitrogen (C2, C4) | ~25-35 | nih.gov |

| Carbons distant from Nitrogen (C6, C7) | ~25-35 | nih.gov |

| Carbon bearing Oxygen (C3) | ~60-75 | nih.gov |

Note: Specific shifts for this compound would vary based on the influence of the benzhydryl ether group.

Infrared (IR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. nih.govjppres.com By measuring the absorption of infrared radiation, a spectrum is generated with characteristic peaks corresponding to the vibrational frequencies of specific chemical bonds. researchgate.net

For this compound, an IR spectrum would be expected to show characteristic absorption bands for the C-O ether linkage, the aromatic C-H and C=C stretching from the phenyl rings, and the C-N stretching of the tropane ring. nih.gov The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) would confirm the formation of the ether from the parent tropine alcohol. Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a modern variant that simplifies sample handling and is highly effective for analyzing solid and liquid samples. rsc.org

Table 4: Expected IR Absorption Bands for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | >3000 | nih.gov |

| Aliphatic C-H | Stretching | 2800-3000 | nih.gov |

| Aromatic C=C | Stretching | ~1600, ~1450-1500 | nih.gov |

| C-O (Ether) | Stretching | ~1000-1300 | nih.gov |

| C-N (Tertiary Amine) | Stretching | ~1020-1250 | nih.gov |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry stands as a cornerstone in the analytical landscape of this compound research, offering unparalleled sensitivity and specificity for the characterization of the compound. Its applications range from the fundamental determination of molecular identity to the intricate elucidation of its structure.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) with extremely high accuracy, typically to four or more decimal places. europa.euncats.io

This precision is critical because the exact mass of an atom is not an integer; it deviates slightly due to the mass defect arising from nuclear binding energies. europa.eumedkoo.com For instance, the isotopic mass of ¹⁶O is 15.9949 Da, not 16.0000 Da, relative to ¹²C at 12.0000 Da. europa.eumedkoo.com By measuring the exact mass of a molecule with high accuracy, HRMS allows for the calculation of a single, unambiguous molecular formula.

For this compound, the molecular formula is C₂₂H₂₅NO₂. medkoo.comdrugfuture.com An HRMS instrument would measure its monoisotopic mass with high precision, allowing researchers to distinguish it from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. This capability is fundamental in early-stage research for confirming the identity of synthesized or isolated this compound. ncats.io

The table below illustrates how HRMS can differentiate this compound from other hypothetical compounds with the same nominal mass of 335.

Table 1: Distinction of this compound from Isobaric Compounds using HRMS

This interactive table demonstrates the principle of using exact mass to determine a unique molecular formula. Click on a row to highlight.

| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| C₂₂H₂₅NO₂ (this compound) | 335 | 335.18853 |

| C₂₀H₂₁N₅O | 335 | 335.17461 |

| C₁₉H₂₅N₃O₃ | 335 | 335.18959 |

| C₂₁H₂₇N₃O | 335 | 335.21541 |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of a compound by analyzing its fragmentation patterns. slideshare.net In a typical MS/MS experiment, ions of a specific m/z, known as precursor ions, are selected in the first mass spectrometer (MS1). These selected ions are then fragmented, often through collision-induced dissociation (CID), where they collide with neutral gas molecules. The resulting fragment ions, or product ions, are then analyzed by a second mass spectrometer (MS2). slideshare.netchemguide.co.uk

The fragmentation pattern is a unique fingerprint of a molecule, providing critical information about its structural components and connectivity. chemguide.co.uk For this compound, which is the diphenylacetate ester of tropine, fragmentation analysis would reveal characteristic losses and product ions. Key fragmentation pathways for an ester like this compound would include:

Cleavage of the Ester Bond: Breakage of the C-O bond connecting the tropine and diphenylacetate moieties.

α-Cleavage: Fission of bonds adjacent to the carbonyl group of the ester. youtube.com

Fragmentation of the Tropane Ring: Characteristic cleavages within the bicyclic tropane structure.

By analyzing the m/z values of the product ions, researchers can piece together the structure of the parent molecule. This is crucial for confirming the identity of this compound in complex matrices and for identifying potential metabolites or degradation products, as their structures can be inferred from their unique fragmentation patterns compared to the parent drug. ncats.io

Table 2: Hypothetical Fragmentation Analysis of this compound (Precursor Ion [M+H]⁺: m/z 336.1959)

This table outlines potential product ions that could be observed in a tandem MS analysis of this compound, aiding in its structural confirmation. Click on a row to highlight.

| Product Ion m/z (Hypothetical) | Possible Structure/Fragment Lost | Fragmentation Pathway |

| 210.0862 | [Diphenylacetyl]⁺ | Cleavage of the ester C-O bond |

| 193.0757 | [Diphenylketene]⁺ | Rearrangement and loss of tropinol |

| 165.0548 | [C₁₃H₉]⁺ (Fluorenyl cation) | Fragmentation of the diphenylacetyl group |

| 142.1226 | [Tropine+H]⁺ | Cleavage of the ester C-O bond with charge retention on the tropine moiety |

| 124.1097 | [Dehydrated Tropine+H]⁺ | Loss of water from the protonated tropine fragment |

| 94.0964 | [Methyl-pyrrolidine fragment]⁺ | Cleavage within the tropane ring |

Method Development and Validation for Research-Grade Characterization

For this compound research to yield reliable and reproducible results, the analytical methods used for its quantification and characterization must be rigorously developed and validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.netamsbiopharma.com International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for this process. europa.euamsbiopharma.com

A typical analytical method for research-grade characterization of this compound would involve a separation technique like High-Performance Liquid Chromatography (HPLC) coupled with a detection method, often mass spectrometry (LC-MS). The development and validation of such a method would involve optimizing various parameters and then systematically evaluating its performance.

Key validation parameters, as defined by ICH guidelines, include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. altabrisagroup.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte. amsbiopharma.comaltabrisagroup.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. altabrisagroup.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. amsbiopharma.com

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria for a Research-Grade HPLC Method

This interactive table summarizes the key performance characteristics and common acceptance criteria for validating an analytical method according to ICH guidelines. Click on a row to highlight.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is from the analyte of interest only. | Peak purity index > 0.99; No interference at the retention time of the analyte. |

| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.995. altabrisagroup.com |

| Range | To define the upper and lower limits of reliable quantification. | Typically 80-120% of the test concentration for an assay. altabrisagroup.com |

| Accuracy | To assess the closeness of results to the true value. | Mean recovery typically between 98.0% and 102.0%. |

| Precision (Repeatability) | To measure variability with the same operator and equipment over a short time. | Relative Standard Deviation (RSD) ≤ 2%. amsbiopharma.com |

| Precision (Intermediate) | To measure within-laboratory variations (different days, analysts, equipment). | RSD ≤ 2%. |

| Limit of Quantitation (LOQ) | To determine the lowest concentration that can be measured reliably. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. |

| Robustness | To evaluate the method's reliability against minor procedural changes. | RSD of results should remain within acceptable limits after varying parameters (e.g., pH, flow rate). |

Computational Chemistry and in Silico Approaches in Tropacine Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and conformation of a small molecule, such as Tropacine (the ligand), within the binding site of a larger macromolecule, typically a protein receptor. openaccessjournals.comopenaccessjournals.com This method aims to understand the binding affinity and interaction energies between the ligand and the receptor at an atomic level. openaccessjournals.comopenaccessjournals.com By simulating the binding process, molecular docking helps identify potential binding sites and analyze the molecular interactions involved, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.comopenaccessjournals.com

Molecular dynamics (MD) simulations are complementary to docking studies, providing insights into the dynamic evolution of a molecular system over time. wikipedia.orgfrontiersin.org These simulations analyze the physical movements of atoms and molecules by solving Newton's equations of motion, using interatomic potentials or molecular mechanical force fields. wikipedia.orgfrontiersin.org MD simulations can assess the conformational stability of the ligand-receptor complex and provide a dynamic description of the interactions, which is crucial for understanding the importance of individual interactions and potential structural changes in the protein upon ligand binding. frontiersin.orgnih.gov While all-atom MD simulations are powerful, they are often limited in timescale and length scale, leading to the use of coarse-grained models for larger systems or longer processes. frontiersin.org

Computational strategies such as molecular docking and molecular dynamics simulations are suitable for modeling the interactions of compounds like this compound with target proteins, predicting binding affinities and assessing conformational stability.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a computational technique that describes the essential structural features of a compound required for its biological activity. nih.govyoutube.com These features can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, represented in two or three dimensions. nih.govmdpi.com Pharmacophore models derived from known active compounds can be used to identify potential new ligands with similar biological activity. nih.gov

Virtual screening (VS) is a computational method that utilizes pharmacophore models and other approaches to search large libraries of small molecules in silico to identify those likely to bind to a specific biological target. nih.govnvidia.comwikipedia.org This technique is valuable in the early stages of drug discovery for filtering vast compound libraries and prioritizing candidates for experimental testing. nvidia.comwikipedia.org Target-based virtual screening involves docking small molecules to the 3D structure of a target site and evaluating binding feasibility based on molecular interactions. mdpi.com Reverse virtual screening, on the other hand, screens a known active compound against a set of potential targets to predict its molecular targets. frontiersin.org Pharmacophore modeling and virtual screening can be applied to this compound research to identify potential biological targets or discover novel compounds with similar activity profiles. nih.govyoutube.com

Predictive Modeling for Biological Activity and ADME/Tox Property Prediction (Conceptual, non-clinical)

Predictive modeling, often employing machine learning techniques, is used to build models that can forecast the biological activity and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds based on their chemical structures. nih.govcreative-biostructure.comnih.govnih.gov These in silico models are valuable for prioritizing compounds with desirable properties and identifying potential liabilities early in the research process, reducing the need for extensive experimental testing. nih.govcreative-biostructure.comnih.gov

Cheminformatics Applications in this compound Data Analysis and Management

Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and information technology to organize, manipulate, and analyze chemical data. pharmaphorum.comnumberanalytics.com In the context of this compound research, cheminformatics tools and techniques can be used for managing and analyzing structural and property data, building and searching chemical databases, and applying various computational methods. pharmaphorum.comnumberanalytics.comgithub.com

Cheminformatics applications relevant to this compound include the storage and organization of its structural information, synonyms, and identifiers (such as PubChem CID). uni.lunih.gov Cheminformatics workflows can automate the analysis of chemical data, including molecular manipulation, descriptor calculation, and property prediction. numberanalytics.comneovarsity.org Tools and libraries like RDKit and Open Babel are widely used in cheminformatics for these purposes. numberanalytics.comgithub.com Cheminformatics is essential for handling the large datasets generated in computational studies and for facilitating the analysis and interpretation of results related to this compound's properties and interactions. pharmaphorum.comnumberanalytics.com

Future Directions and Emerging Research Avenues for Tropacine

Unexplored Mechanistic Pathways and Novel Targets

While tropacine's primary mechanism of action involves competitive antagonism at muscarinic acetylcholine (B1216132) receptors, the complexity of biological systems suggests the potential for unexplored mechanistic pathways and novel molecular targets. Modern pharmacological research increasingly focuses on identifying the complete target profile of a compound to better understand its efficacy and potential polypharmacological effects.

Future research could employ advanced screening techniques to uncover previously unknown interactions. For example, pharmacophore modeling and virtual screening could be applied to this compound to identify other potential biological targets beyond the cholinergic system. Additionally, untargeted metabolomics can systematically identify small-molecule metabolites affected by this compound, offering insights into its influence on various biochemical pathways. mdpi.com Investigating these off-target interactions is crucial, as they could reveal novel therapeutic applications or explain certain nuances of its pharmacological profile. The activation or inhibition of pathways unrelated to cholinergic signaling could lead to the repurposing of this compound for new indications.

Table 1: Approaches to Identify Novel this compound Targets

| Methodology | Description | Potential Insights for this compound Research |

|---|---|---|

| Affinity Chromatography-Mass Spectrometry | Uses immobilized this compound to capture interacting proteins from cell lysates, which are then identified by mass spectrometry. | Direct identification of binding partners and potential off-targets. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. | Confirmation of target engagement in a cellular context and discovery of novel binders. |

| Predictive Modeling | Employs machine learning and computational algorithms to predict potential biological targets based on this compound's chemical structure. | Generation of hypotheses for further experimental validation; identification of targets in other receptor families or enzyme systems. |

| Phenotypic Screening | High-throughput screening of this compound across various cell lines and disease models to identify unexpected biological activities. | Discovery of novel therapeutic uses independent of its known mechanism, suggesting new pathways of action. |

Innovations in Stereoselective Synthesis of this compound and its Analogues

The tropane (B1204802) skeleton of this compound contains chiral centers, making stereoselectivity a critical aspect of its synthesis. The three-dimensional arrangement of a molecule can significantly influence its biological activity, with different enantiomers often exhibiting distinct pharmacological effects. jocpr.com Innovations in synthetic organic chemistry offer powerful tools for the efficient and precise construction of chiral molecules like this compound and its analogues. alliedacademies.org

Modern asymmetric catalysis, including organocatalysis, biocatalysis, and transition-metal catalysis, represents a key area for advancing this compound synthesis. jocpr.com These methods utilize chiral catalysts to preferentially guide a chemical reaction toward the formation of a specific enantiomer, often with high efficiency and under mild conditions. jocpr.comalliedacademies.org

Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful strategy in stereoselective synthesis, avoiding the need for potentially toxic or expensive metals. jocpr.com

Biocatalysis : Leveraging the inherent chirality of enzymes, such as transaminases or lipases, can produce single enantiomers with exceptional purity. Enzyme engineering and directed evolution can further tailor these biocatalysts for non-natural substrates, expanding their applicability. jocpr.com

Flow Chemistry : The use of microreactors in continuous flow systems allows for precise control over reaction parameters, often leading to higher yields, improved safety, and easier scalability, which is particularly promising for industrial applications. jocpr.commdpi.com

The development of robust protocols for these advanced synthetic methods will not only facilitate the production of enantiomerically pure this compound but also enable the creation of diverse libraries of this compound analogues for structure-activity relationship (SAR) studies. youtube.com

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Interactions

To gain a holistic view of this compound's biological effects, a systems biology approach is indispensable. researchgate.net This involves integrating data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive picture of the molecular changes induced by the compound. mdpi.comyoutube.com Such an approach can reveal the intricate network of interactions that govern a cell's or organism's response to this compound, moving beyond a single-target perspective. nih.govnih.gov

By combining different omics datasets, researchers can trace the flow of biological information from the genome to the metabolome. nih.gov For instance, transcriptomics (measuring RNA levels) can identify genes whose expression is altered by this compound, while proteomics can determine the corresponding changes in protein abundance and post-translational modifications. youtube.com Metabolomics then provides a functional readout of the upstream changes by measuring the final products of cellular processes. youtube.com

Table 2: Application of Multi-Omics Technologies to this compound Research

| Omics Layer | Data Generated | Biological Questions Addressed |

|---|---|---|

| Transcriptomics | RNA expression profiles | Which genes and signaling pathways are transcriptionally regulated by this compound? |

| Proteomics | Protein abundance, modifications, and interactions | How does this compound affect protein expression and cellular signaling networks? |

| Metabolomics | Profiles of small-molecule metabolites | What are the downstream functional consequences of this compound's activity on cellular metabolism? |

| Genomics | Genetic variations (e.g., SNPs) | Are there genetic factors that influence an individual's response to this compound? |

Integrating these datasets can help identify key regulatory hubs and pathways affected by this compound, potentially uncovering biomarkers for its effects or revealing mechanisms of action that are not immediately obvious from its primary pharmacology. nih.govarxiv.org

Advanced Computational Modeling for Complex Biological Systems

Computational modeling has become an essential tool in modern drug discovery and pharmacology, allowing researchers to simulate and predict the behavior of molecules in complex biological environments. unibo.ituu.nlnih.gov These in silico approaches can provide profound insights into the molecular interactions of this compound, guide the design of new experiments, and help interpret existing data. nih.gov

Molecular dynamics (MD) simulations, for example, can model the dynamic interactions between this compound and its receptor targets at an atomistic level. nih.govdovepress.com These simulations can elucidate the thermodynamics and kinetics of the binding process, revealing details about the stability of the drug-receptor complex and the specific amino acid residues involved in the interaction. unibo.itresearchgate.net Enhanced sampling methods, such as accelerated MD, are particularly useful for simulating slower biological events like ligand binding and unbinding, which may be inaccessible to conventional MD. dovepress.com

Furthermore, computational models can be used to build and analyze large-scale biological networks, integrating various data types to simulate how a perturbation by this compound might propagate through a system. researchgate.netplos.org These models can help generate testable hypotheses about the compound's broader physiological effects.

Table 3: Computational Modeling Techniques in this compound Research

| Technique | Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of this compound to its molecular target. | Identification of key binding interactions and ranking of potential analogues. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the this compound-receptor complex over time. nih.govresearchgate.net | Understanding of binding stability, conformational changes, and the role of solvent. |

| Free Energy Calculations | Quantifies the binding affinity between this compound and its target. unibo.itresearchgate.net | Accurate prediction of binding strength to guide drug design and optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of this compound analogues with their biological activity. | Development of predictive models to design more potent and selective compounds. |

Potential for this compound as a Research Tool in Fundamental Neuroscience and Receptor Biology

Beyond its potential therapeutic applications, this compound serves as a valuable research tool for dissecting fundamental processes in neuroscience and receptor biology. As a specific antagonist of muscarinic acetylcholine receptors, it can be used as a chemical probe to investigate the role of the cholinergic system in various physiological functions.

In neuroscience, this compound can help elucidate the involvement of muscarinic receptors in synaptic plasticity, learning, and memory. nih.gov For instance, by selectively blocking these receptors in specific brain regions, researchers can study the downstream effects on neuronal signaling and behavior. G protein-coupled receptors (GPCRs), like the muscarinic receptors this compound targets, are involved in a vast array of physiological processes, and specific ligands are essential for studying their function. nih.gov

The development of this compound analogues, including versions labeled with fluorescent tags or equipped with reactive groups for covalent binding, could create powerful probes for receptor biology. nih.gov Such tools would enable researchers to visualize receptor localization and trafficking in real-time, purify receptor complexes for structural studies, and gain a more detailed understanding of GPCR signaling cascades.

Q & A

Q. How can systematic reviews improve the translational relevance of this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.